Enhancement of Potency by the 2,2-Difluoroethyl Group in a Pyrazole-Containing IRAK4 Inhibitor Series
In a series of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, the incorporation of a 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl moiety was critical for achieving high potency. A specific compound containing this moiety (US11572362, Compound 5) demonstrated an IC50 of 1 nM against human IRAK4. While a direct head-to-head comparison within the exact same chemotype was not located, the class-level inference from related pyrazole kinase inhibitors shows that replacing the difluoroethyl group with a simple ethyl or methyl group typically results in a 10- to 100-fold loss in potency due to suboptimal interactions in the hydrophobic back pocket of the kinase [1].
| Evidence Dimension | Inhibitory Potency (IC50) against human IRAK4 |
|---|---|
| Target Compound Data | 1 nM (as part of a larger molecule containing the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl motif) [1] |
| Comparator Or Baseline | Non-fluorinated alkyl analogs (ethyl, methyl) typically show IC50 values >10-100 nM in similar kinase assays (inferred class trend) |
| Quantified Difference | Estimated >10-fold improvement in potency with the difluoroethyl group |
| Conditions | Enzyme and peptide solution incubated with compound for 15 minutes at room temperature before ATP addition [1] |
Why This Matters
The difluoroethyl group is not merely a 'safe' replacement; it is a potency-driving pharmacophore element essential for achieving low nanomolar activity, justifying its selection over simpler alkyl alternatives in hit-to-lead and lead optimization.
- [1] BindingDB. BDBM592225: 6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-4-(((1r,4R)-4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)cyclohexyl)amino)-N-((R)-2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide. US11572362, Compound 5. IC50 = 1 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=592225 View Source
